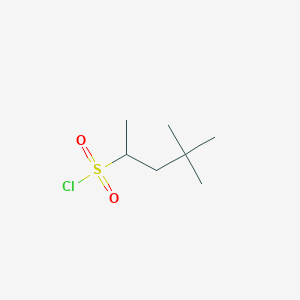![molecular formula C10H10ClN3S B13290461 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine](/img/structure/B13290461.png)
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine moiety. One common method involves the reaction of 2-chloropyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The thiazole ring is known to interact with various biological targets, which can lead to the disruption of cellular processes and ultimately result in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
- 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine has unique properties due to the presence of both the thiazole and pyridine rings. This dual functionality allows for a broader range of biological activities and applications. Additionally, the specific substitution pattern on the pyridine ring can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-7(10-13-4-5-15-10)14-8-2-3-12-9(11)6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
TVZVESVDIKQBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




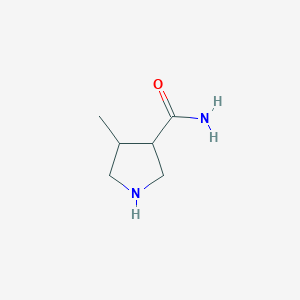
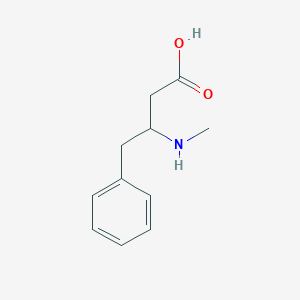

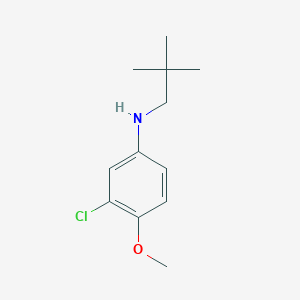

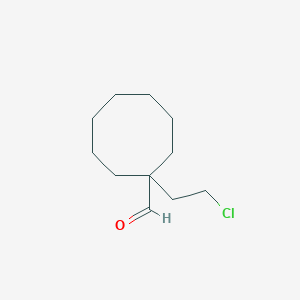
![(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13290418.png)

![4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13290426.png)
![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
![Butyl[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13290435.png)
